Hymenoic acid Hymenoic acid Hymenoic acid is a natural product found in Hymenochaete with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1954287
InChI: InChI=1S/C15H24O4/c1-10(4-3-5-11(2)14(16)17)12-6-8-13(9-7-12)15(18)19/h4,11-13H,3,5-9H2,1-2H3,(H,16,17)(H,18,19)/b10-4+/t11-,12?,13?/m0/s1
SMILES:
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol

Hymenoic acid

CAS No.:

Cat. No.: VC1954287

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

Hymenoic acid -

Specification

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
IUPAC Name 4-[(E,6S)-6-carboxyhept-2-en-2-yl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H24O4/c1-10(4-3-5-11(2)14(16)17)12-6-8-13(9-7-12)15(18)19/h4,11-13H,3,5-9H2,1-2H3,(H,16,17)(H,18,19)/b10-4+/t11-,12?,13?/m0/s1
Standard InChI Key LTNNRLSIPOPBOC-AIPMOWSPSA-N
Isomeric SMILES C[C@@H](CC/C=C(\C)/C1CCC(CC1)C(=O)O)C(=O)O
Canonical SMILES CC(CCC=C(C)C1CCC(CC1)C(=O)O)C(=O)O

Introduction

Hymenoic acid is a naturally occurring sesquiterpene first isolated from the fungus Hymenochaetaceae sp., identified as a selective inhibitor of human DNA polymerase λ (pol λ). This compound has garnered attention for its unique enzymatic targeting properties and potential research applications in DNA repair studies. Below is a structured analysis of its properties, mechanisms, and research significance.

Mechanism of Action

Hymenoic acid selectively inhibits human DNA polymerase λ (pol λ), a family X enzyme involved in base excision repair and non-homologous end joining . Key findings include:

ParameterValue/Observation
IC₅₀ for pol λ91.7 µM (intact enzyme)
Inhibition typeNon-competitive (vs. DNA/dNTP substrates)
SelectivityNo effect on pol β, η, ι, κ, or prokaryotic pols
Truncated pol λ mutantsNo inhibition (Δ133-575 or Δ245-575)

This specificity suggests hymenoic acid targets pol λ’s N-terminal domains (nuclear localization signal and BRCT domain) .

Comparative Inhibitor Data

Hymenoic acid’s potency is contextualized against other pol λ inhibitors :

CompoundIC₅₀ (nM)
Aphidicolin200,000
Mellein316,000
Hymenoic acid100,000
Pinophilin B200,000

While less potent than some synthetic inhibitors, its natural origin and specificity make it valuable for mechanistic studies.

Research Applications

  • Tool compound: Used to dissect pol λ’s role in DNA repair pathways .

  • Structural studies: Insights into enzyme-inhibitor interactions via truncated pol λ mutants .

  • Therapeutic potential: Preliminary evidence warrants exploration in cancer or inflammation linked to pol λ dysregulation.

Limitations and Future Directions

  • Moderate potency (IC₅₀ ~100 µM) limits in vivo applications without structural optimization .

  • Synthetic accessibility challenges persist despite recent progress .

  • No clinical trials reported to date; mechanism-of-action studies remain academic.

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